molecular formula C9H10FNO3 B1329642 3-Fluorotyrosine CAS No. 403-90-7

3-Fluorotyrosine

Cat. No. B1329642
CAS RN: 403-90-7
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-UHFFFAOYSA-N
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Description

3-Fluorotyrosine is a fluorinated analog of the amino acid tyrosine, which has been utilized in various biochemical and medical studies. It has been incorporated into proteins to study the role of tyrosine residues in enzyme catalysis and to understand the mechanisms of protein synthesis and charge transport in biological systems . Additionally, 3-fluorotyrosine has been used in positron emission tomography (PET) imaging to investigate cerebral protein synthesis and dopaminergic function .

Synthesis Analysis

The synthesis of fluorotyrosine derivatives, including 3-fluorotyrosine, has been achieved through various methods. For instance, enantiospecific synthesis of fluorinated tyrosine analogs has been developed using isotopic exchange, which is a promising approach for creating radiopharmaceuticals for PET imaging . Another study reported the synthesis of a tritiated version of alpha-fluoromethyl-tyrosine, which serves as a specific label for tyrosine hydroxylase in the rat brain . These synthetic approaches are crucial for producing fluorotyrosine derivatives with high purity and specific activity for biological and medical applications.

Molecular Structure Analysis

The molecular structure of 3-fluorotyrosine has been analyzed using various spectroscopic techniques. For example, Fourier transform infrared (FTIR) spectroscopy and X-ray crystallography have been employed to study the incorporation of 3-fluorotyrosine into human manganese superoxide dismutase (MnSOD) and to elucidate the role of hydrogen bonding in the enzyme's active site . Density functional theory (DFT) calculations have also been used to understand the electronic structure and properties of fluorotyrosine analogs .

Chemical Reactions Analysis

3-Fluorotyrosine participates in chemical reactions characteristic of tyrosine residues. It has been used to probe enzymes that utilize tyrosyl radicals in catalysis, providing insights into the reaction mechanisms of these enzymes . Additionally, the fluorogenic tagging of protein 3-nitrotyrosine with specific reagents has been explored as an alternative to immunohistochemistry for fluorescence microscopy imaging, demonstrating the chemical reactivity of fluorotyrosine derivatives in biological tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorotyrosine have been studied extensively. The presence of the fluorine atom influences the compound's pKa and lipophilicity, which are important factors in its biological activity and interaction with other molecules . The fluorescence of 3-fluorotyrosine is quenched by phosphate ions, indicating its sensitivity to the environment and potential for use in fluorescence-based assays . These properties are essential for understanding how 3-fluorotyrosine behaves in biological systems and for optimizing its use in medical imaging and biochemical research.

Scientific Research Applications

Manipulation of Protein Active Sites

Fluorinated analogs of tyrosine, including 3-fluorotyrosine, are used to manipulate the electronic environments of protein active sites. A study by Wilkins et al. (2010) demonstrated the incorporation of 3-fluorotyrosine into proteins in Escherichia coli, showcasing its utility in protein engineering and understanding protein functions (Wilkins et al., 2010).

Fluorescence Microscopy Imaging

Sharov et al. (2012) explored the fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues. This method provides an alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration (Sharov et al., 2012).

Ribonucleotide Reductase Research

Minnihan et al. (2011) reported the incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. This approach facilitates the study of tyrosyl radicals in biological catalysis (Minnihan et al., 2011).

Peptide Synthesis Studies

Chau et al. (2018) developed a method for incorporating fluorotyrosines in peptides via solid-phase peptide synthesis. This method aids in understanding enzyme function and protein structures (Chau et al., 2018).

19F NMR Analysis

Ycas et al. (2019) investigated 2-fluorotyrosine for 19F NMR, suggesting that 3-fluorotyrosine (3FY) is a valuable amino acid for protein-observed 19F NMR, useful in studying molecular interactions (Ycas et al., 2019).

Protein Engineering

Liu et al. (2021) explored the incorporation of fluorosulfonyloxybenzoyl-l-lysine into proteins, demonstrating the expansive potential of fluorotyrosines in protein engineering and biotherapeutic applications (Liu et al., 2021).

Enhancement of Pharmacological Properties

Zhang et al. (2020) discussed the fluorination of 3-nitrotyrosine, indicating the potential of fluorotyrosines in improving pharmacological properties of drugs (Zhang et al., 2020).

Labeling of Tubulin

Banerjee et al. (2010) attached a fluorescent probe to the carboxy terminus of alpha-tubulin using 3-formyltyrosine, highlighting the utility of fluorotyrosines in fluorescent labeling of proteins (Banerjee et al., 2010).

Future Directions

Fluorinated aromatic amino acids like 3-Fluorotyrosine have shown enormous potential in biological NMR and the potential of 19F-NMR to characterize protein and nucleic acid structure, function, and dynamics . Furthermore, the global substitution of tyrosine by 3-fluorotyrosine in the R2 subunit of ribonucleotide reductase (RNR) has shown improved thermostability and organic solvent tolerance .

properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861918
Record name 3-Fluorotyrosine
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorotyrosine

CAS RN

403-90-7
Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluorotyrosine
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Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluorotyrosine
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Record name 3-FLUOROTYROSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
819
Citations
R Chirakal, KL Brown, G Firnau, ES Garnett… - Journal of fluorine …, 1987 - Elsevier
… yields very small amounts (l-3%) of 3-fluorotyrosine. We now describe a method for a high yield synthesis of 3-fluorotyrosine by direct fluorination of tyrosine. … of 2- and 3-fluorotyrosine. …
Number of citations: 20 www.sciencedirect.com
G Xiao, JF Parsons, K Tesh, RN Armstrong… - Journal of molecular …, 1998 - Elsevier
… 3-fluorotyrosine interact primarily through hydrogen bonds with other residues and water molecules. In several cases, the conformation of a 3-fluorotyrosine … between 3-fluorotyrosine 6 …
Number of citations: 55 www.sciencedirect.com
P Lu, M Jarema, K Mosser… - Proceedings of the …, 1976 - National Acad Sciences
… We show here that the incorporation of 3-fluorotyrosine as a method to circumvent the … yields of 3-fluorotyrosine lac repressor, 50%, are higher than the yields of 3-fluorotyrosine alkaline …
Number of citations: 65 www.pnas.org
MR Kehry, ML Wilson, FW Dahlquist - Analytical Biochemistry, 1983 - Elsevier
… We conclude that tyrosine and 3-fluorotyrosine have similar stabilities to protein hydrolysis … of 3-fluorotyrosine in A413 gene 8 protein. Ml 3 gene 8 protein labeled with 3-fluorotyrosine …
Number of citations: 3 www.sciencedirect.com
CM Dupureur, LM Hallman - European journal of biochemistry, 1999 - Wiley Online Library
… For 3-fluorotyrosine incorporation, each amino acid except tyrosine was added pure to a final concentration of 40 µg·mL −1 . Incorporation of 3-fluorotyrosine … of 3-fluorotyrosine into the …
Number of citations: 37 febs.onlinelibrary.wiley.com
I Ayala, JJP Perry, J Szczepanski, JA Tainer, MT Vala… - Biophysical journal, 2005 - cell.com
… Incorporation of 3-fluorotyrosine and site-specific … MnSOD was replaced with 3-fluorotyrosine. The crystal structures of … distinct vibrational modes arising from 3-fluorotyrosine in MnSOD. …
Number of citations: 23 www.cell.com
F Rappaport, A Boussac, DA Force… - Journal of the …, 2009 - ACS Publications
… from Tyr Z to P 680 •+ has been decreased by ∼80 meV by mutating the axial ligand of P 680 , and that for proton transfer upon oxidation of Tyr Z by substituting a 3-fluorotyrosine (3F-…
Number of citations: 74 pubs.acs.org
PD Ycas, N Wagner, NM Olsen, R Fu… - Journal of biomolecular …, 2020 - Springer
… The most commonly used fluorinated amino acids for PrOF NMR, 3-fluorotyrosine (3FY), 5-fluorotryptophan (5FW), and 4-fluorophenylalanine (4FF) are shown at the top. Below are …
Number of citations: 17 link.springer.com
F Sixl, RW King, M Bracken, J Feeney - Biochemical Journal, 1990 - portlandpress.com
… unimportant, since it has already been noted that for [3-FTyr]CRP the '9F chemical shifts were insensitive to changes in pH over thepH range 6-8, indicating that all the 3-fluorotyrosine …
Number of citations: 44 portlandpress.com
RS Phillips, JG Fletcher, RL Von Tersch… - Archives of biochemistry …, 1990 - Elsevier
… negligible fluoride ion from 3-fluorotyrosine during incubation (… (6), we observe stoichiometric conversion of 3-fluorotyrosine … release of fluoride which we observe from 3-fluorotyrosine …
Number of citations: 37 www.sciencedirect.com

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